(R)-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid is a compound that features both an indole and a cinnamamide moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The cinnamamide group adds further potential for biological activity, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid typically involves the coupling of an indole derivative with a cinnamamide precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be coupled with a cinnamamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cinnamamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of ®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The cinnamamide group may further modulate these effects by interacting with different enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Cinnamic acid: Shares the cinnamamide moiety but lacks the indole group.
Uniqueness
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of the indole and cinnamamide groups, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-11,13,18,21H,12H2,(H,22,23)(H,24,25)/b11-10+/t18-/m1/s1 |
InChI Key |
LRRVNTFMJJTRFQ-DOJUMQAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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